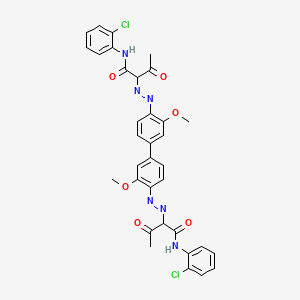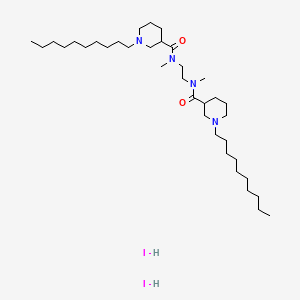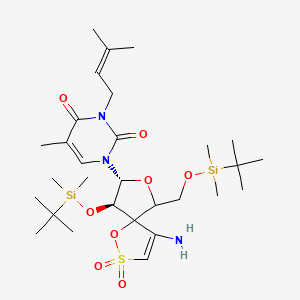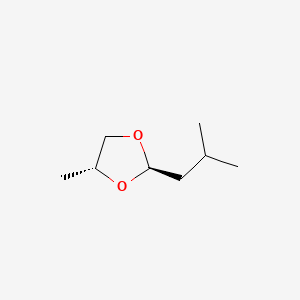
trans-2-Isobutyl-4-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Isobutyl-4-methyl-1,3-dioxolane: is an organic compound belonging to the class of dioxolanes. It is characterized by its clear, colorless liquid form and a fruity, slightly fatty aroma . The compound has the molecular formula C8H16O2 and a molecular weight of 144.214 g/mol . It is commonly used as a flavoring agent in various food products due to its pleasant aroma .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isobutyl-4-methyl-1,3-dioxolane typically involves the reaction of isovaleraldehyde with propylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and precise temperature control to ensure the efficient formation of the desired product .
化学反応の分析
Types of Reactions: trans-2-Isobutyl-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学的研究の応用
Chemistry: trans-2-Isobutyl-4-methyl-1,3-dioxolane is used as a building block in organic synthesis. Its stable dioxolane ring makes it a valuable intermediate in the preparation of more complex molecules .
Biology: The compound’s pleasant aroma has led to its use in the study of olfactory receptors and the development of artificial fragrances .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and drug delivery systems .
Industry: In the food industry, this compound is widely used as a flavoring agent in products such as dairy, apple, pineapple, and cocoa-based items .
作用機序
The mechanism of action of trans-2-Isobutyl-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use as a fragrance . The compound’s structure allows it to bind to these receptors, triggering a sensory response. In other applications, the compound’s chemical reactivity plays a crucial role in its mechanism of action, enabling it to participate in various chemical transformations .
類似化合物との比較
- cis-2-Isobutyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane
- Isovaleraldehyde propylene glycol acetal
Uniqueness: trans-2-Isobutyl-4-methyl-1,3-dioxolane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different sensory properties and chemical behaviors compared to its cis-isomer and other similar compounds .
特性
CAS番号 |
26563-71-3 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
(2R,4R)-4-methyl-2-(2-methylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChIキー |
PDVLTWPJDBXATJ-HTQZYQBOSA-N |
異性体SMILES |
C[C@@H]1CO[C@H](O1)CC(C)C |
正規SMILES |
CC1COC(O1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


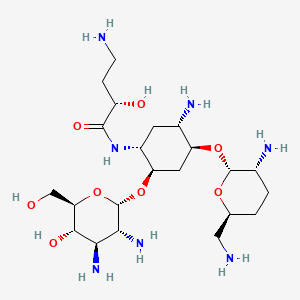
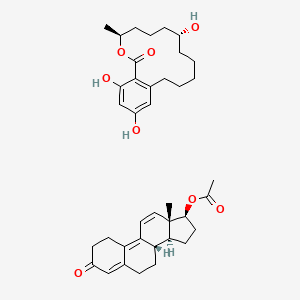
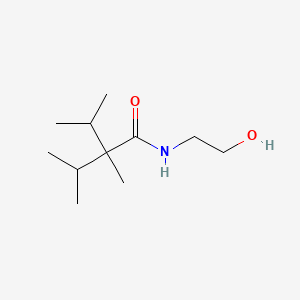
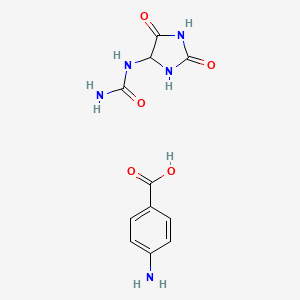

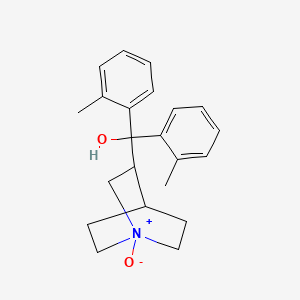
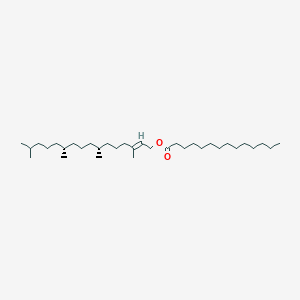
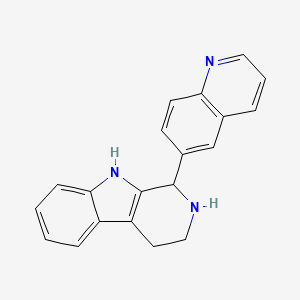
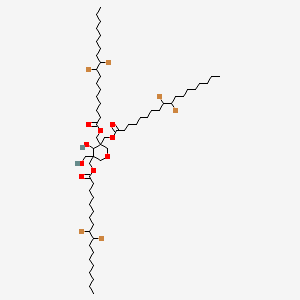
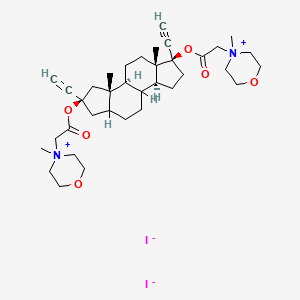
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
